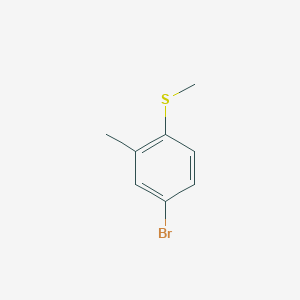

(4-溴-2-甲基苯基)(甲基)硫醚

描述

Synthesis Analysis

The synthesis of compounds related to "(4-Bromo-2-methylphenyl)(methyl)sulfane" involves various chemical reactions and methodologies. For instance, the synthesis of a related oligovinylenephenylene compound containing a methyl protected thiol was achieved using Heck coupling and the Horner-Wadsworth-Emmons reaction. A crucial step in this process was the diisopropylcarbodiimide promoted dehydration of a stable β-hydroxyphosphonate intermediate, leading to the formation of the precursor E-(4-(4-bromostyryl)phenyl)(methyl)sulfane . Another study reported the synthesis of a compound from p-bromoaniline, which was further characterized using X-ray crystallography, NMR, MS, and IR techniques .

Molecular Structure Analysis

X-ray crystallography has been a pivotal technique in determining the molecular structure of compounds related to "(4-Bromo-2-methylphenyl)(methyl)sulfane". The structure of E-(4-(4-bromostyryl)phenyl)(methyl)sulfane was elucidated using this method . Similarly, the crystal structure of another compound was determined, revealing its crystallization in the monoclinic space group with specific unit cell parameters and the presence of hydrogen bonding in the structure . Additionally, the molecular structure of a benzofuran derivative was analyzed, showing two symmetry-independent molecules with specific dihedral angles and the orientation of the methyl groups .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are diverse and include coupling reactions, such as the Heck reaction, and the Horner-Wadsworth-Emmons reaction, which are commonly used in the formation of carbon-carbon double bonds . The alkaline hydrolysis of esters is another reaction used to prepare certain derivatives, as seen in the synthesis of a benzofuran compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by various spectroscopic and analytical techniques. For instance, the compound synthesized from p-bromoaniline was investigated for its crystal structure and physical parameters such as unit cell dimensions and density . The benzofuran derivative's crystal structure was stabilized by hydrogen and halogen bonds, which are significant for the physical properties of the compound . The vibrational spectral analysis of a pyrimidine derivative was carried out using FT-IR and FT-Raman spectroscopy, and its stability and charge delocalization were analyzed using NBO analysis .

科学研究应用

有机合成应用

溴酚衍生物与抗癌活性: 对溴酚衍生物的研究,包括与“(4-溴-2-甲基苯基)(甲基)硫醚”结构相关的化合物,已经显示它们可以从红藻等天然来源合成。这些化合物被评估其抗癌活性,尽管有些对人类癌细胞系和微生物无活性(Zhao et al., 2004)。

杂环化合物的合成: 甲基2-叠氮基-5-溴苯甲酸乙酯与乙基4-(乙基硫基)-3-氧代丁酸酯反应,导致杂环化合物的合成,展示了溴酚基硫醚衍生物在创造具有潜在药理应用的复杂分子中的实用性(Pokhodylo & Obushak, 2019)。

药物化学应用

抗癌药物: 显示出对癌细胞增殖有显著抑制作用的二硫醚的合成突显了硫醚衍生物在开发新的抗癌药物中的潜力。一项研究表明,合成的二硫醚能够以剂量依赖的方式抑制癌细胞的增殖并诱导凋亡,表明其治疗潜力(Ji, Ren, & Xu, 2010)。

材料科学应用

高性能聚合物: 从含硫醚衍生物的噻吩取代苯二胺合成具有高折射率和小双折射的透明聚酰亚胺,突显了它们在创造具有优异光学性能材料中的重要性。这些聚合物表现出良好的热机械稳定性,使它们适用于先进的光学应用(Tapaswi et al., 2015)。

安全和危害

属性

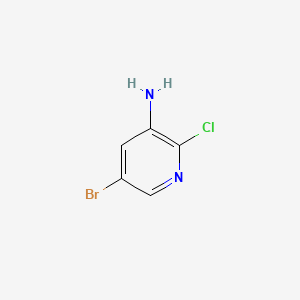

IUPAC Name |

4-bromo-2-methyl-1-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrS/c1-6-5-7(9)3-4-8(6)10-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLVDBGSMCSDUST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501284298 | |

| Record name | 4-Bromo-2-methyl-1-(methylthio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501284298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromo-2-methylphenyl)(methyl)sulfane | |

CAS RN |

89981-03-3 | |

| Record name | 4-Bromo-2-methyl-1-(methylthio)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89981-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-methyl-1-(methylthio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501284298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Bromo-6-fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1291306.png)

![1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1291308.png)